molecular formula C13H15N3O3 B12507707 Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate

Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate

Cat. No.: B12507707
M. Wt: 261.28 g/mol
InChI Key: HAPGZEFHOQGDIU-UHFFFAOYSA-N
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Description

Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate typically involves the reaction of 7-methoxy-1-methyl-1,2,3-benzotriazole with ethyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of materials with specific properties, such as UV absorbers and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 3-(7-methoxy-1-methyl-1,2,3-benzotriazol-5-yl)prop-2-enoate can be compared with other benzotriazole derivatives, such as:

    Ethyl 3-(1-benzothiophen-2-yl)prop-2-enoate: Similar structure but contains a benzothiophene moiety instead of benzotriazole.

    Ethyl 3-(1H-indol-3-yl)prop-2-enoate: Contains an indole moiety, which imparts different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

ethyl 3-(7-methoxy-1-methylbenzotriazol-5-yl)prop-2-enoate

InChI

InChI=1S/C13H15N3O3/c1-4-19-12(17)6-5-9-7-10-13(11(8-9)18-3)16(2)15-14-10/h5-8H,4H2,1-3H3

InChI Key

HAPGZEFHOQGDIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC2=C(C(=C1)OC)N(N=N2)C

Origin of Product

United States

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